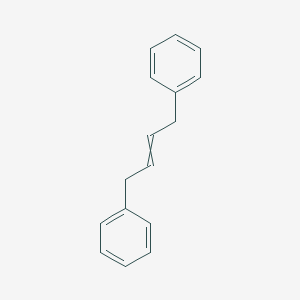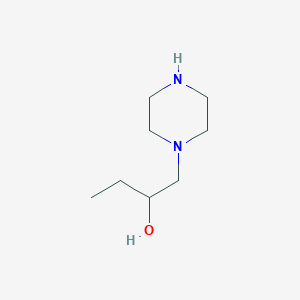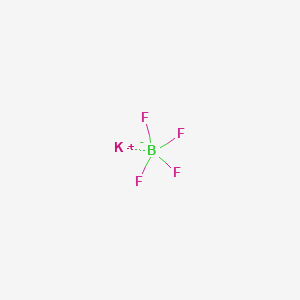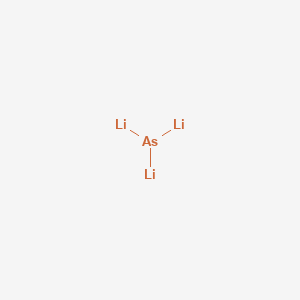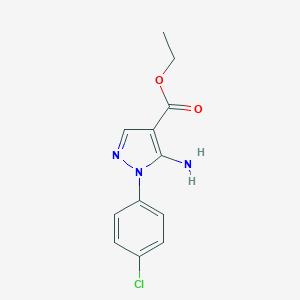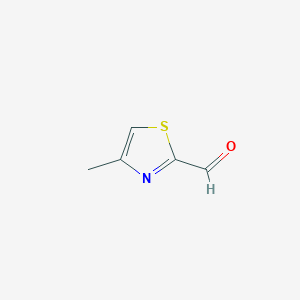![molecular formula C11H9BrOS B075963 2-Bromo-4,5-dihydro-3H-naphtho[1,8-bc]thiophen-5-ol CAS No. 10245-75-7](/img/structure/B75963.png)
2-Bromo-4,5-dihydro-3H-naphtho[1,8-bc]thiophen-5-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-4,5-dihydro-3H-naphtho[1,8-bc]thiophen-5-ol, also known as BNT, is a synthetic compound with potential applications in scientific research. This compound belongs to the class of naphthothiophene derivatives and has a molecular formula of C14H9BrOS. BNT is a relatively new compound, and its synthesis method, mechanism of action, and physiological effects are still being studied.
Mecanismo De Acción
The mechanism of action of 2-Bromo-4,5-dihydro-3H-naphtho[1,8-bc]thiophen-5-ol is not fully understood, but it is believed to involve the interaction of the compound with biological molecules such as proteins and enzymes. 2-Bromo-4,5-dihydro-3H-naphtho[1,8-bc]thiophen-5-ol has been shown to bind to certain proteins, which may alter their function and lead to physiological effects.
Efectos Bioquímicos Y Fisiológicos
2-Bromo-4,5-dihydro-3H-naphtho[1,8-bc]thiophen-5-ol has been studied for its potential effects on various biochemical and physiological processes. In one study, 2-Bromo-4,5-dihydro-3H-naphtho[1,8-bc]thiophen-5-ol was found to inhibit the activity of an enzyme called acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition may have implications for the treatment of neurological disorders such as Alzheimer's disease. 2-Bromo-4,5-dihydro-3H-naphtho[1,8-bc]thiophen-5-ol has also been shown to have antioxidant properties, which may be beneficial for the prevention of oxidative stress-related diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-Bromo-4,5-dihydro-3H-naphtho[1,8-bc]thiophen-5-ol in lab experiments include its relatively simple synthesis method and its potential as a semiconductor material in OFETs. However, the limitations of using 2-Bromo-4,5-dihydro-3H-naphtho[1,8-bc]thiophen-5-ol include its limited solubility in common organic solvents and its potential toxicity.
Direcciones Futuras
There are several potential future directions for research on 2-Bromo-4,5-dihydro-3H-naphtho[1,8-bc]thiophen-5-ol. One area of interest is the development of new synthetic methods for 2-Bromo-4,5-dihydro-3H-naphtho[1,8-bc]thiophen-5-ol that are more efficient and environmentally friendly. Another area of interest is the study of 2-Bromo-4,5-dihydro-3H-naphtho[1,8-bc]thiophen-5-ol's potential as a therapeutic agent for neurological disorders. Additionally, further research is needed to fully understand the mechanism of action of 2-Bromo-4,5-dihydro-3H-naphtho[1,8-bc]thiophen-5-ol and its potential effects on various biochemical and physiological processes.
Métodos De Síntesis
The synthesis of 2-Bromo-4,5-dihydro-3H-naphtho[1,8-bc]thiophen-5-ol involves a multi-step process that begins with the reaction of 2-bromo-1-naphthol with thiophene-2-carbaldehyde in the presence of a base. The resulting intermediate is then subjected to a series of reactions involving various reagents and solvents to yield 2-Bromo-4,5-dihydro-3H-naphtho[1,8-bc]thiophen-5-ol. The synthesis of 2-Bromo-4,5-dihydro-3H-naphtho[1,8-bc]thiophen-5-ol is a complex process that requires expertise in organic chemistry.
Aplicaciones Científicas De Investigación
2-Bromo-4,5-dihydro-3H-naphtho[1,8-bc]thiophen-5-ol has potential applications in scientific research, particularly in the field of organic electronics. 2-Bromo-4,5-dihydro-3H-naphtho[1,8-bc]thiophen-5-ol has been studied for its ability to act as a semiconductor material in organic field-effect transistors (OFETs). OFETs are electronic devices that are used to amplify and switch electronic signals. 2-Bromo-4,5-dihydro-3H-naphtho[1,8-bc]thiophen-5-ol has been found to exhibit good charge transport properties, making it a promising material for use in OFETs.
Propiedades
Número CAS |
10245-75-7 |
|---|---|
Nombre del producto |
2-Bromo-4,5-dihydro-3H-naphtho[1,8-bc]thiophen-5-ol |
Fórmula molecular |
C11H9BrOS |
Peso molecular |
269.16 g/mol |
Nombre IUPAC |
3-bromo-2-thiatricyclo[6.3.1.04,12]dodeca-1(11),3,8(12),9-tetraen-7-ol |
InChI |
InChI=1S/C11H9BrOS/c12-11-7-4-5-8(13)6-2-1-3-9(14-11)10(6)7/h1-3,8,13H,4-5H2 |
Clave InChI |
SBAKMCKCKJSGCW-UHFFFAOYSA-N |
SMILES |
C1CC2=C(SC3=CC=CC(=C23)C1O)Br |
SMILES canónico |
C1CC2=C(SC3=CC=CC(=C23)C1O)Br |
Sinónimos |
2-Bromo-4,5-dihydro-3H-naphtho[1,8-bc]thiophen-5-ol |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



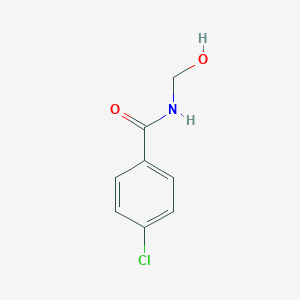
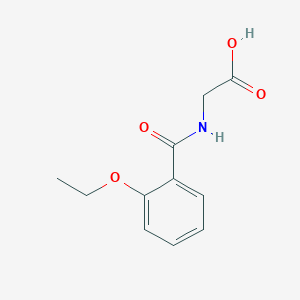

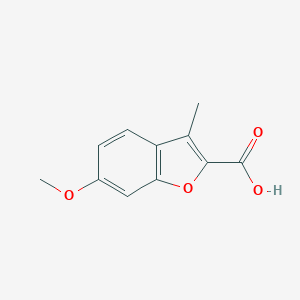
![1H-Naphth[2,3-f]isoindole-1,5,10-trione, 4,11-diamino-2,3-dihydro-3-imino-2-(3-methoxypropyl)-](/img/structure/B75884.png)

